7-Isopropylquinolin-2-amine

Description

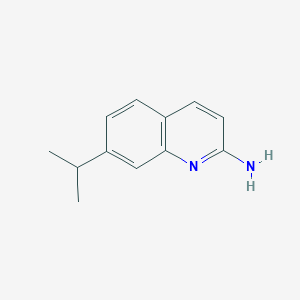

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

7-propan-2-ylquinolin-2-amine |

InChI |

InChI=1S/C12H14N2/c1-8(2)10-4-3-9-5-6-12(13)14-11(9)7-10/h3-8H,1-2H3,(H2,13,14) |

InChI Key |

WXUOOSMNBZXBEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=CC(=N2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 7 Isopropylquinolin 2 Amine Analogs

Nucleophilic Reactivity of the Amine Moiety

The primary amine group at the C2-position of the quinoline (B57606) ring is a key site for nucleophilic reactions. Its reactivity allows for the construction of a variety of derivatives through the formation of new carbon-nitrogen and sulfur-nitrogen bonds.

Acylation Reactions with Carboxylic Acid Derivatives

The 2-amino group of quinoline analogs readily undergoes acylation when treated with carboxylic acid derivatives, such as acyl halides or anhydrides, to form the corresponding amides. This reaction is a standard method for introducing acyl groups onto an amine. google.com The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide and a leaving group (e.g., a halide ion). google.com A base is often added to neutralize the hydrogen halide byproduct.

| Reactant 1 (Amine) | Reactant 2 (Acylating Agent) | Product (Amide) |

| 7-Isopropylquinolin-2-amine | Acetyl chloride | N-(7-isopropylquinolin-2-yl)acetamide |

| This compound | Benzoyl chloride | N-(7-isopropylquinolin-2-yl)benzamide |

| 2-Aminoquinoline (B145021) | Acetic anhydride (B1165640) | N-(quinolin-2-yl)acetamide |

Formation of Imines and Enamines with Carbonyl Compounds

The reaction of this compound analogs with aldehydes or ketones results in the formation of imines, also known as Schiff bases. scienceinfo.com This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a carbinolamine intermediate. youtube.com Subsequent acid-catalyzed dehydration of the carbinolamine yields the C=N double bond characteristic of an imine. scienceinfo.commasterorganicchemistry.com The reaction is reversible and is often driven to completion by removing the water formed during the reaction. youtube.com While imine formation is typical with primary amines, enamines are formed when secondary amines react with carbonyl compounds. masterorganicchemistry.com

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Product (Imine/Schiff Base) |

| This compound | Benzaldehyde | (E)-N-benzylidene-7-isopropylquinolin-2-amine |

| This compound | Acetone (B3395972) | N-(7-isopropylquinolin-2-yl)propan-2-imine |

| 2-Aminoquinoline | Cinnamaldehyde | (E)-N-(3-phenylallylidene)quinolin-2-amine |

Alkylation Reactions and Formation of Ammonium (B1175870) Salts

The nitrogen atom of the 2-amino group can act as a nucleophile in reactions with alkyl halides, leading to N-alkylation. msu.edu This reaction can produce secondary and tertiary amines. The process is a nucleophilic substitution reaction where the amine displaces a halide from the alkyl halide. uw.edu Over-alkylation can be a challenge, potentially leading to the formation of a quaternary ammonium salt if the nitrogen atom becomes fully substituted and carries a positive charge. The degree of alkylation can be controlled by stoichiometry and reaction conditions.

| Reactant 1 (Amine) | Reactant 2 (Alkylating Agent) | Product(s) |

| This compound | Methyl iodide | 7-Isopropyl-N-methylquinolin-2-amine |

| This compound | Methyl iodide (excess) | 7-Isopropyl-N,N-dimethylquinolin-2-amine; 7-Isopropyl-2-(trimethylammonio)quinoline iodide |

| 2-Aminoquinoline | Benzyl bromide | N-Benzylquinolin-2-amine |

Sulfonylation for Sulfonamide Formation

The reaction of 2-aminoquinoline derivatives with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction, known as the Hinsberg test for primary and secondary amines, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. msu.edu The resulting sulfonamide derived from a primary amine is acidic and soluble in the aqueous base used in the reaction. msu.edu This transformation is a robust method for creating stable sulfonamide linkages.

| Reactant 1 (Amine) | Reactant 2 (Sulfonylating Agent) | Base | Product (Sulfonamide) |

| This compound | Benzenesulfonyl chloride | Pyridine (B92270) | N-(7-isopropylquinolin-2-yl)benzenesulfonamide |

| This compound | p-Toluenesulfonyl chloride | NaOH (aq) | N-(7-isopropylquinolin-2-yl)-4-methylbenzenesulfonamide |

| 2-Aminoquinoline | Methanesulfonyl chloride | Triethylamine | N-(quinolin-2-yl)methanesulfonamide |

Electrophilic Substitution on the Quinoline Aromatic Ring

The quinoline ring is an aromatic system that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the directing effects of the existing substituents and the inherent electronic properties of the bicyclic heteroaromatic system.

Halogenation Reactions and Regioselectivity

Electrophilic halogenation of the quinoline ring introduces halogen atoms (Cl, Br, I) onto the aromatic system. wikipedia.org The position of substitution is highly dependent on the reaction conditions and the directing influence of substituents already present on the ring. For 8-substituted quinolines, halogenation often occurs at the C5 and/or C7 positions. researchgate.net Metal-free protocols using reagents like trihaloisocyanuric acid have been developed for the regioselective C5-halogenation of 8-substituted quinolines. rsc.org The amino group at the C2-position is an activating group, but its directing effect is complex within the fused ring system. The regioselectivity is a result of the kinetic and thermodynamic stability of the intermediate arenium ion (sigma complex) formed during the substitution mechanism. youtube.com

| Substrate | Halogenating Agent | Conditions | Major Product(s) |

| 8-Substituted Quinoline | Trihaloisocyanuric acid | Room Temperature | C5-Halogenated Quinoline rsc.org |

| 8-Aminoquinoline (B160924) Amides | Alkyl Bromides | Copper-promoted, DMSO | C5-Brominated 8-Aminoquinoline Amides researchgate.net |

| Quinoline | Iodine / Oxidizing Agent | Acidic (e.g., H2SO4) | Iodoquinoline (position varies) wikipedia.org |

Nitration Studies and Control of Substitution Patterns

The introduction of a nitro group onto the quinoline scaffold is a significant transformation, as the nitro group can serve as a precursor for various other functional groups, most notably an amino group, which is pivotal in the synthesis of many biologically active compounds. The regioselectivity of nitration on the quinoline ring system is highly dependent on the reaction conditions and the nature and position of existing substituents on the ring.

For unsubstituted quinoline, electrophilic substitution reactions such as nitration typically occur on the benzene (B151609) ring portion of the molecule, as the pyridine ring is deactivated by the electron-withdrawing nature of the nitrogen atom. Under strongly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid), the quinoline nitrogen is protonated, further deactivating the pyridine ring and directing the incoming electrophile to the 5- and 8-positions of the carbocyclic ring. stackexchange.com

In the case of substituted quinolines, the directing effects of the substituents play a crucial role in determining the position of nitration. Electron-donating groups generally activate the ring towards electrophilic substitution and direct the incoming electrophile to the ortho and para positions relative to themselves. libretexts.org For a molecule like this compound, we have two activating groups to consider: the 2-amino group and the 7-isopropyl group.

The 2-amino group is a strong activating group and would be expected to direct ortho and para. However, under the strongly acidic conditions typically used for nitration, the amino group will be protonated to form an ammonium group (-NH3+), which is a meta-directing and deactivating group. This would significantly alter the substitution pattern.

The 7-isopropyl group is a weak activating group and an ortho-, para-director. Research on the nitration of 7-alkylquinolines has shown that the major product is the 8-nitroquinoline. brieflands.com For instance, the nitration of a mixture of 7- and 5-methylquinoline (B1294701) selectively yields 7-methyl-8-nitroquinoline. brieflands.com This suggests that the 7-alkyl group directs the incoming nitro group to the adjacent 8-position.

Considering these factors for this compound, if the reaction is carried out under standard nitrating conditions, the 2-amino group would be protonated, deactivating that ring and directing meta to its position. The 7-isopropyl group would direct ortho and para. The likely outcome would be nitration on the benzene ring, with the 7-isopropyl group directing the nitro group to the 8-position, and potentially the 5-position. The protonated amino group would disfavor substitution on the pyridine ring.

A study on the nitration of 6- and 7-monosubstituted quinolines found that 6-methyl and 6-methoxy substituents direct the nitronium ion to the 5-position, while a 7-chloro substituent directs it to the 8-position. rsc.org This further supports the idea that substitution will occur on the carbocyclic ring, with the position influenced by the existing substituent.

To control the substitution pattern and potentially achieve nitration at different positions, one could modify the reaction conditions or protect the amino group. For example, if the amino group is acetylated to an amide, it becomes a less deactivating and ortho-, para-directing group under less acidic conditions, which could lead to different substitution patterns.

| Substrate | Reaction Conditions | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| This compound | HNO₃/H₂SO₄ | 7-Isopropyl-8-nitroquinolin-2-amine | Protonation of the 2-amino group deactivates the pyridine ring. The 7-isopropyl group directs ortho to the 8-position. |

| N-(7-isopropylquinolin-2-yl)acetamide | Milder nitrating agent (e.g., acetyl nitrate) | Potentially a mixture of isomers, with possible substitution on the pyridine ring. | The acetamido group is ortho-, para-directing and less deactivating than a protonated amino group, potentially allowing for substitution on the pyridine ring. |

Sulfonation Processes on Quinoline Aromatic Systems

Sulfonation, the introduction of a sulfonic acid (-SO₃H) group, is another important electrophilic aromatic substitution reaction. Similar to nitration, the sulfonation of quinoline generally occurs on the carbocyclic ring, yielding a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid when reacted with fuming sulfuric acid at elevated temperatures. stackexchange.com The reaction is reversible, which can be utilized in synthesis to protect certain positions on an aromatic ring. stackexchange.com

For this compound, the directing effects of the substituents will again be the determining factor for the site of sulfonation. Under the strongly acidic conditions of sulfonation, the 2-amino group will be protonated, deactivating the pyridine ring and directing meta to its position. The 7-isopropyl group will direct ortho and para. Therefore, sulfonation is expected to occur on the benzene ring, primarily at the 8-position due to the directing effect of the isopropyl group, and possibly at the 5-position.

A patented process for the sulfonation of quinoline describes the reaction with oleum (B3057394) to produce a mixture of products, with quinoline-8-sulfonic acid being the principal one. biosynce.com This further indicates the preference for substitution at the 8-position in the absence of other strong directing groups.

| Reaction Conditions | Predicted Major Product(s) | Rationale |

|---|---|---|

| Fuming H₂SO₄, heat | 7-Isopropyl-2-aminoquinoline-8-sulfonic acid | The protonated 2-amino group deactivates the pyridine ring. The 7-isopropyl group is an ortho-, para-director, favoring substitution at the 8-position. |

Mechanistic Elucidations of Ring Closure and Functionalization

Investigations into Cascade and Multi-Component Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bonds are formed in a single synthetic operation without isolating the intermediates. rsc.org Multi-component reactions (MCRs) are a subset of cascade reactions where three or more reactants are combined in a single step to form a product that contains substantial portions of all the reactants. iipseries.org These reactions are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules like quinoline derivatives.

A well-known MCR for the synthesis of quinolines is the Povarov reaction. wikipedia.org This reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form a tetrahydroquinoline, which can then be oxidized to the corresponding quinoline. wikipedia.org The imine is typically formed in situ from an aniline (B41778) and an aldehyde. The reaction is often catalyzed by a Lewis acid. wikipedia.org

The proposed mechanism for a domino Povarov reaction involving arylamines, methyl propiolate, and aromatic aldehydes begins with the formation of a β-enamino ester from the arylamine and methyl propiolate. nih.gov Concurrently, the arylamine reacts with the aromatic aldehyde to form an N-aryl aldimine. nih.gov A Mannich-type addition of the β-enamino ester to the acid-promoted aldimine occurs, followed by an intramolecular electrophilic aromatic substitution at the ortho position of the N-aryl ring to yield the tetrahydroquinoline product. nih.gov

Another example is the domino reaction between Morita–Baylis–Hillman (MBH) acetates and active methylene (B1212753) compounds to synthesize functionalized quinolines. mdpi.com This process involves an initial Sₙ2'-type displacement of the acetate, followed by equilibration of the alkene geometry and a subsequent SₙAr ring closure. mdpi.com

These cascade and multi-component reactions offer a powerful and versatile platform for the synthesis of a wide array of functionalized quinoline derivatives from simple and readily available starting materials.

Role of Catalysis in Quinoline Functionalization Pathways

Catalysis plays a pivotal role in the synthesis and functionalization of quinolines, enabling reactions that would otherwise be difficult or impossible, and often providing high levels of selectivity and efficiency. Both Lewis acids and transition metals are widely used as catalysts in quinoline chemistry.

Lewis Acid Catalysis:

Lewis acids are frequently employed to activate substrates in quinoline synthesis. In the Povarov reaction, a Lewis acid such as boron trifluoride activates the imine for electrophilic addition of the alkene. wikipedia.org The Lewis acid coordinates to the nitrogen of the imine, increasing its electrophilicity and facilitating the subsequent cycloaddition.

Transition Metal Catalysis:

Transition metal catalysts have revolutionized the functionalization of quinolines, particularly through C-H activation. acs.org These methods allow for the direct introduction of functional groups onto the quinoline scaffold without the need for pre-functionalized substrates, leading to more atom- and step-economical syntheses.

A variety of transition metals, including palladium, rhodium, ruthenium, copper, and iron, have been used to catalyze the C-H functionalization of quinolines at various positions. ias.ac.innih.gov For example, copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes can produce quinoline derivatives through a sequence of aldol (B89426) reaction, C(aryl)–N bond formation, and elimination. rsc.org

The mechanism of these C-H functionalization reactions often involves the coordination of the metal to the nitrogen atom of the quinoline ring, which directs the catalyst to a specific C-H bond. This is followed by C-H bond cleavage to form a metallacyclic intermediate, which can then react with a coupling partner to form the functionalized product.

The choice of catalyst, ligands, and reaction conditions can be tuned to control the regioselectivity of the functionalization, allowing for the selective modification of different positions on the quinoline ring. acs.org

| Reaction Type | Catalyst | Role of Catalyst | Reference |

|---|---|---|---|

| Povarov Reaction | Boron trifluoride (BF₃) | Lewis acid; activates the imine for cycloaddition. | wikipedia.org |

| Domino Reaction | Copper | Catalyzes aldol reaction and C-N bond formation. | rsc.org |

| C-H Arylation | Palladium | Facilitates direct C-H bond activation and cross-coupling. | nih.gov |

| C-H Alkenylation | Rhodium | Directs C-H activation for the introduction of alkenyl groups. | nih.gov |

Ligand-Receptor Binding Mechanisms of Quinoline-Amine Derivatives

The interaction of quinoline-amine derivatives with various receptors is a key determinant of their pharmacological profiles. These interactions are governed by the specific structural features of the quinoline core and its substituents, which dictate the affinity and selectivity for different receptor subtypes.

Sigma Receptor Interactions and Binding Site Characterization

Quinoline derivatives have been identified as potent ligands for sigma receptors (σR), particularly the σ1 and σ2 subtypes, which are implicated in a range of cellular functions and are targets for therapeutic intervention in cancer and neuropsychiatric disorders.

Structure-activity relationship (SAR) studies have revealed that substitutions on the quinoline ring significantly influence binding affinity and selectivity. For instance, analogs bearing methyl or methoxy (B1213986) substitutions generally show significant σ2R binding affinity. However, a substituent at the C-7 position of the quinoline ring can have a detrimental effect on binding affinity, possibly due to a loss of planarity in the molecule. In contrast, derivatives with electron-withdrawing groups, such as chloro or fluoro substitutions, can retain high binding affinity for σ2R. One study found that a 6-fluoro substituted quinolyl pyrazinamide (B1679903) was among the most potent and selective compounds for the σ2R. The basic amine tail common to many of these derivatives is considered a key pharmacophore responsible for interacting with the σR binding site.

| Compound | Substitution on Quinoline Ring | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ1/σ2) |

|---|---|---|---|---|

| 7-Methoxy Derivative | 7-OCH3 | 1626 | - | - |

| Chloro Derivatives | Various Chloro | - | 12 to 51 | Low |

| 6-Fluoro Derivative | 6-F | - | 10 | 16.5 |

| 7-Methyl Derivative | 7-CH3 | 2664 | - | - |

Interleukin Receptor Pathway Activation Mechanisms

The direct activation mechanisms of interleukin receptors by quinoline-amine derivatives are not fully elucidated; however, substantial evidence demonstrates that these compounds can modulate inflammatory pathways by affecting cytokine expression. Certain quinoline derivatives have been shown to significantly suppress the expression of pro-inflammatory cytokines, indicating an interaction with the interleukin signaling cascade.

For example, specific potent quinoline analogs have been found to dramatically inhibit the expression of cytokines and inflammatory mediators such as interleukin-1β (IL-1β), interleukin-17A (IL-17A), IL-22, and IL-23. The IL-23/IL-17 axis is a critical pathway in many inflammatory diseases. IL-23 promotes the differentiation of T-helper 17 (Th17) cells, which in turn secrete IL-17. By inhibiting these cytokines, quinoline derivatives can disrupt this pro-inflammatory feedback loop, highlighting their potential as anti-inflammatory agents. This modulation of cytokine levels suggests that quinoline derivatives interfere with the upstream signaling pathways that lead to their production, such as the NF-κB pathway. nih.govnih.govfrontiersin.org

Enzyme Inhibition Kinetics and Mechanistic Insights

Quinoline-amine derivatives are known to inhibit a variety of enzymes, which is a primary mechanism for their therapeutic effects, ranging from neurodegenerative disease treatment to anti-infective applications.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Several novel 4-N-phenylaminoquinoline derivatives have been synthesized and evaluated for their anti-cholinesterase activities. nih.govnih.gov

Kinetic analysis of active compounds has demonstrated a mixed-type inhibition of AChE. nih.govnih.govnih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). The spatial location of the amino group on the quinoline ring is a critical determinant of inhibitory activity, with 4-aminoquinolines showing particularly high potency against AChE. nih.gov SAR studies also indicate that the length of linkers between the quinoline core and other moieties, such as a morpholine (B109124) group, influences inhibitory potency, suggesting an optimal length is required for simultaneous binding to the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. nih.gov

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound 11g (a 4-N-phenylaminoquinoline derivative) | 1.94 ± 0.13 | 28.37 ± 1.85 |

Inhibition Studies on Enzymes Involved in Isoprenoid Biosynthesis

The isoprenoid biosynthesis pathway, which produces a vast class of essential small molecules, is a target for various drugs. illinois.edu Research has identified quinoline derivatives as inhibitors of key enzymes within this pathway, such as HMG-CoA reductase and Farnesyl pyrophosphate synthase (FPPS). nih.govnih.gov

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol biosynthesis. nih.govmedscape.com A series of quinoline-based derivatives have been synthesized and shown to inhibit HMG-CoA reductase in vitro. nih.govnih.gov The potency of these compounds is influenced by substituents on the quinoline nucleus and the alkyl side chain at the 2-position. nih.gov

FPPS is another critical enzyme in the mevalonate pathway, responsible for producing precursors for protein prenylation and the synthesis of molecules like cholesterol. nih.govnih.gov Non-bisphosphonate quinoline derivatives have been developed as FPPS inhibitors, presenting potential alternatives for diseases like cancer where traditional bisphosphonate inhibitors are less effective due to high bone mineral affinity. nih.govpnas.org

Beta-Hematin Inhibition and Correlation with Antiplasmodial Activity

The antiplasmodial (antimalarial) activity of many quinoline-based drugs is primarily attributed to their ability to inhibit hemozoin formation. During its intraerythrocytic stage, the Plasmodium falciparum parasite digests host hemoglobin, releasing large amounts of toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin, which is structurally identical to synthetic β-hematin.

Quinoline-amine derivatives interfere with this detoxification process by inhibiting the formation of β-hematin. nih.govresearchgate.net This leads to the accumulation of toxic free heme, which is believed to cause parasite death through oxidative damage and membrane lysis. nih.gov The ability of a compound to inhibit β-hematin formation in vitro is a strong indicator of its potential antimalarial efficacy. Studies have shown a good correlation between the IC50 value for β-hematin inhibition and the compound's activity against P. falciparum strains. The lipophilicity and basicity of the quinoline derivatives also play a crucial role, as these properties facilitate drug accumulation within the parasite's acidic food vacuole, the site of hemozoin formation. nih.gov

| Compound | Description | β-Hematin Inhibition IC50 |

|---|---|---|

| AM-1 | Quinolizidinyl-alkyl derivative of 7-chloro-4-aminoquinoline | Comparable to Chloroquine |

| AP4b | Quinolizidinyl-alkyl derivative of 7-chloro-4-aminoquinoline | Comparable to Chloroquine |

An in-depth analysis of the molecular interactions underpinning the inhibitory activity of quinoline derivatives against reverse transcriptase enzymes reveals a complex interplay of structural features and binding site characteristics. This article focuses on the specific compound this compound, extrapolating from broader studies on quinoline derivatives to understand its potential structure-activity relationship and molecular interactions with reverse transcriptase.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic and structural characteristics of 7-Isopropylquinolin-2-amine with high accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. rsc.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional, are employed to determine optimized molecular geometries, electronic properties, and the distribution of electron density. scirp.orgrsc.orgscirp.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgscirp.org

The HOMO-LUMO energy gap is a critical descriptor of molecular reactivity and kinetic stability; a smaller gap suggests higher reactivity. scirp.orgresearchgate.net The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in many quinoline derivatives, the HOMO is often distributed across the quinoline ring and substituents, while the LUMO is primarily located on the quinoline core, indicating that charge transfer can occur within the molecule. rsc.orgscirp.org Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are used to identify regions rich or poor in electrons, which is crucial for understanding intermolecular interactions.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.646 | Indicates the molecule's capacity to donate an electron. scirp.org |

| LUMO Energy | -1.816 | Represents the molecule's ability to accept an electron. scirp.org |

| HOMO-LUMO Energy Gap (ΔE) | 4.830 | Correlates with chemical reactivity and kinetic stability. scirp.org |

Note: The data presented are for the parent quinoline molecule as a representative example of the quinoline scaffold and were calculated at the DFT/B3LYP level. scirp.orgscirp.org Values for this compound would be influenced by its specific substituents.

The 15N chemical shielding tensor is a sensitive probe of the local electronic environment around a nitrogen nucleus. nih.gov While solution-state NMR typically measures the isotropic chemical shift (the average of the tensor's diagonal elements), computational methods can determine the full tensor and its principal components (δ₁₁, δ₂₂, δ₃₃). mdpi.com These components describe the shielding anisotropy and provide detailed information on the symmetry and nature of the chemical bonding.

For the nitrogen atoms in this compound (one in the quinoline ring and one in the exocyclic amino group), the shielding tensors would differ significantly. The lone pair of electrons on nitrogen atoms makes them highly sensitive to their surrounding environment and interactions. researchgate.net DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method are effective for predicting 15N chemical shifts and shielding tensors. rsc.org Analysis of these tensors can reveal subtle differences in electronic structure arising from substitution patterns, helping to establish clear structure-property relationships. For example, the orientation of the most shielded component (δ₃₃) is typically perpendicular to the plane of an amino group. mdpi.com

| Tensor Component | Calculated Value (ppm) | Orientation and Significance |

|---|---|---|

| δ₁₁ (Least Shielded) | -195.4 | Typically bisects the H-N-H angle within the amino plane. mdpi.com |

| δ₂₂ | -289.4 | Lies in the H-N-H plane, perpendicular to δ₁₁. mdpi.com |

| δ₃₃ (Most Shielded) | -438.3 | Oriented approximately perpendicular to the H-N-H plane. mdpi.com |

Note: Data are illustrative, based on values calculated for the NH₂ group in 2-amino-3-nitropyridine, to demonstrate the typical components and orientations for an amino group attached to a heterocyclic ring. mdpi.com Values are referenced to nitromethane.

Aromaticity is a key concept in chemistry that influences the stability and reactivity of cyclic molecules. For the quinoline system in this compound, which consists of a fused benzene (B151609) and a pyridine (B92270) ring, local aromaticity can be quantified using various computed indices. mdpi.com

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Highly negative NICS values (e.g., around -10 ppm) are indicative of strong aromatic character. mdpi.com

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the equalization of bond lengths. HOMA values range from 0 (non-aromatic) to 1 (fully aromatic). mdpi.comnih.gov

Aromatic Fluctuation Index (FLU): This electronic index measures the fluctuation of electron charge between adjacent atoms in a ring. Lower FLU values suggest stronger aromaticity. mdpi.comnih.gov

Para-Delocalization Index (PDI): This is another electronic index that quantifies π-electron delocalization between para-positioned carbon atoms. mdpi.com

Studies on quinoline derivatives using these indices consistently show that the benzene-type ring possesses a higher degree of aromaticity than the pyridine-type ring. mdpi.com This difference in aromaticity between the two fused rings is a critical feature of the quinoline scaffold.

| Aromaticity Index | Benzene Ring (Typical Value) | Pyridine Ring (Typical Value) | Interpretation |

|---|---|---|---|

| HOMA | ~0.95 | ~0.85 | Higher value indicates greater aromaticity (Max = 1). mdpi.com |

| NICS(1) | ~ -9.5 ppm | ~ -6.0 ppm | More negative value indicates greater aromaticity. mdpi.com |

| FLU | ~0.002 | ~0.007 | Lower value indicates greater aromaticity. mdpi.com |

| PDI | ~0.08 | ~0.05 | Higher value indicates greater delocalization. mdpi.com |

Note: The values are representative based on DFT studies of substituted quinolines and serve to illustrate the comparative aromaticity of the two rings. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for predicting how this compound might interact with biological macromolecules, such as proteins, and for analyzing the stability and dynamics of these interactions.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target. semanticscholar.org This technique is widely applied in drug discovery to screen potential inhibitors and elucidate their binding modes. nih.gov For a molecule like this compound, docking studies could identify potential protein targets and predict its binding affinity, typically expressed as a docking score in kcal/mol, where a more negative value indicates a stronger interaction. nih.gov

The process involves placing the ligand into the active site of a protein and evaluating the interactions. Key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. tandfonline.com For example, the 2-amino group of the quinoline is a potential hydrogen bond donor and acceptor, while the isopropyl group can form hydrophobic interactions. Docking studies on similar 2-aminoquinoline (B145021) derivatives have shown that they can form crucial hydrogen bonds with amino acid residues like lysine (B10760008) and isoleucine within protein active sites. nih.govacs.org

| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|

| Quinoline-Pyrazoline Derivative | HIV-1 Reverse Transcriptase (4I2P) | -8.57 | LYS 101, ILE 180, LEU 100 (Hydrogen Bonds) nih.gov |

| Thiopyrano[2,3-b]quinoline | Anticancer Peptide CB1a (2IGR) | -5.3 to -6.1 | PHE A-15, TRP A-12, LYS A-16 (Residual Interactions) semanticscholar.org |

Following molecular docking, Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-protein complex over time, typically on the nanosecond scale. researchgate.netmdpi.com MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov

Key metrics analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored over the simulation time. A stable RMSD plot, where the values converge and fluctuate around a stable average, indicates that the complex has reached equilibrium and the binding is stable. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each amino acid residue to identify flexible and rigid regions of the protein. acs.org Residues in the active site that interact with the ligand are expected to show lower fluctuation, indicating a stable interaction. researchgate.net

MD simulations of quinoline derivatives bound to protein targets have been used to confirm the stability of interactions identified in docking studies, showing that key hydrogen bonds and hydrophobic contacts are maintained throughout the simulation. tandfonline.comnih.gov

| Parameter | Typical Observation for a Stable Complex | Interpretation |

|---|---|---|

| Protein RMSD | Converges to a low value (e.g., < 3 Å) and remains stable. researchgate.net | Indicates the overall structural stability of the protein during the simulation. |

| Ligand RMSD | Remains low and stable relative to the protein binding pocket. nih.gov | Suggests the ligand maintains a consistent binding pose and does not dissociate. |

| Residue RMSF | Low fluctuation for residues in the binding site; higher fluctuation in loop regions. acs.org | Highlights the flexibility of different parts of the protein and confirms that binding site residues are constrained by the ligand. |

Note: This table provides a conceptual overview of how MD simulation results are interpreted to assess the stability of a ligand's interaction with its target protein.

Theoretical Mechanistic Elucidations of Chemical Transformations

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving complex organic molecules like this compound. While specific theoretical studies exclusively focused on this particular substituted quinoline are not extensively documented in publicly available literature, a wealth of computational research on the reactivity of the broader quinoline and 2-aminoquinoline families provides a solid foundation for understanding its likely chemical behavior. These theoretical investigations offer insights into reaction pathways, transition states, and the electronic factors that govern the outcomes of various chemical transformations.

One of the key areas of investigation for quinoline derivatives is the palladium-catalyzed cross-coupling reaction, a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. DFT calculations have been instrumental in mapping out the catalytic cycles of these reactions. science.gov For a hypothetical palladium-catalyzed C-H arylation of this compound, theoretical studies on similar systems suggest a mechanism involving several key steps: oxidative addition, C-H activation/metalation, reductive elimination, and catalyst regeneration. dntb.gov.uaresearchgate.net The presence of the amino group at the 2-position and the isopropyl group at the 7-position would be expected to exert significant electronic and steric influences on the regioselectivity and reaction kinetics. The amino group, being an electron-donating group, would activate the quinoline ring towards electrophilic attack, a key step in some C-H activation pathways. rsc.org

Theoretical models can predict the most likely sites for C-H activation. For instance, in quinoline N-oxides, cobalt-catalyzed C-8 olefination and oxyarylation have been mechanistically studied, with proposed pathways involving the formation of a cobaltacycle intermediate. rsc.org While this compound is not an N-oxide, these studies highlight the capability of computational methods to rationalize regioselectivity in quinoline systems.

Furthermore, the alkylation of quinoline derivatives has been a subject of theoretical inquiry. Studies on the ethylation of substituted 4-oxo-quinolines have utilized semiempirical calculations to rationalize the site of attack, suggesting the formation of a nucleophilic enolate intermediate that leads exclusively to N-alkylation. rsc.org Although the substrate is different, this work underscores the utility of computational models in predicting reaction outcomes based on the analysis of charge distribution and frontier molecular orbitals.

The following interactive data table provides a representative example of the type of data generated from DFT calculations for a hypothetical reaction step, such as the C-H activation of a quinoline derivative. The values are illustrative and intended to demonstrate the nature of computational outputs in mechanistic studies.

| Structure | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., this compound + Catalyst) | 0.0 |

| Pre-reaction Complex | Formation of a complex between the substrate and the catalyst | -5.2 |

| Transition State 1 (TS1) | Energy barrier for the C-H activation step | +25.8 |

| Intermediate 1 | Product of the C-H activation (e.g., a metalated quinoline) | +2.1 |

| Transition State 2 (TS2) | Energy barrier for the subsequent coupling step | +18.5 |

| Intermediate 2 | Intermediate formed after the coupling step | -10.3 |

| Post-reaction Complex | Complex of the product and the regenerated catalyst | -8.7 |

| Products | Final products of the reaction | -15.4 |

This table presents hypothetical data based on typical values found in DFT studies of catalytic reactions involving quinoline derivatives for illustrative purposes.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for providing detailed information about the molecular structure of 7-Isopropylquinolin-2-amine, confirming its identity, and revealing the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system, the methine and methyl protons of the isopropyl group, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons typically appear in the downfield region (~7.0-8.0 ppm), while the isopropyl group protons are found in the upfield region. The two amine protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent. libretexts.orgdocbrown.infodocbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would display signals for the nine carbons of the quinoline ring and the three carbons of the isopropyl group. Aromatic and heteroaromatic carbons resonate at lower fields (110-160 ppm) compared to the aliphatic carbons of the isopropyl group (~20-40 ppm). tsijournals.comresearchgate.netopenstax.orgpressbooks.pubdocbrown.info The carbon attached to the nitrogen atom (C2) would be significantly influenced by the electronegativity of the nitrogen.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.8-7.2 | Multiplets | Aromatic CH (Quinoline) |

| ¹H | ~6.7 | Doublet | Aromatic CH (Quinoline) |

| ¹H | ~4.5-5.0 | Broad Singlet | NH₂ |

| ¹H | ~3.1 | Septet | CH (Isopropyl) |

| ¹H | ~1.3 | Doublet | CH₃ (Isopropyl) |

| ¹³C | ~158 | Singlet | C2 (C-NH₂) |

| ¹³C | ~148 | Singlet | C8a |

| ¹³C | ~145 | Singlet | C7 |

| ¹³C | ~136 | Singlet | C4 |

| ¹³C | ~129-122 | Singlets | C4a, C5, C6, C8 |

| ¹³C | ~115 | Singlet | C3 |

| ¹³C | ~35 | Singlet | CH (Isopropyl) |

| ¹³C | ~23 | Singlet | CH₃ (Isopropyl) |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns. msu.edu

Electron Ionization (EI-MS): When coupled with Gas Chromatography (GC-MS), EI is a common ionization method. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Dominant fragmentation patterns for amines often include alpha-cleavage, which in this case would involve the loss of a methyl group from the isopropyl substituent to form a stable cation. docbrown.infolibretexts.org

Electrospray Ionization (ESI-MS): This soft ionization technique is typically coupled with Liquid Chromatography (LC-MS) and is ideal for analyzing polar molecules like amines. It usually produces a protonated molecular ion [M+H]⁺, which helps to confirm the molecular weight with minimal fragmentation. uni-marburg.de

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound, which is crucial for confirming its identity.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ion Type | Expected m/z | Information Provided |

| ESI-MS | [M+H]⁺ | 187.12 | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | 187.1230 | Elemental Formula (C₁₂H₁₅N₂) Confirmation |

| GC-MS (EI) | M⁺ | 186.12 | Molecular Ion |

| GC-MS (EI) | [M-15]⁺ | 171.10 | Fragmentation (Loss of CH₃) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would exhibit characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic groups, C=C and C=N bonds of the quinoline ring, and the C-N bond. orgchemboulder.comorgchemboulder.comucla.edu Primary amines typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.comspectroscopyonline.com

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to display multiple absorption bands, characteristic of the π → π* transitions within the aromatic system. researchgate.netnist.govnih.gov The position and intensity of these bands can be influenced by the substitution pattern on the quinoline ring.

Table 3: Predicted Spectroscopic Data (IR & UV-Vis) for this compound

| Technique | Feature | Expected Wavenumber/Wavelength | Assignment |

| IR | N-H Stretch | 3450-3300 cm⁻¹ (two bands) | Primary Amine |

| IR | C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ | Quinoline Ring |

| IR | C-H Stretch (Aliphatic) | 2980-2850 cm⁻¹ | Isopropyl Group |

| IR | N-H Bend | 1650-1580 cm⁻¹ | Primary Amine |

| IR | C=C / C=N Stretch | 1620-1450 cm⁻¹ | Aromatic Ring Vibrations |

| IR | C-N Stretch | 1335-1250 cm⁻¹ | Aromatic Amine |

| UV-Vis | λmax | ~230-250 nm, ~320-340 nm | π → π* Transitions |

Chromatographic Separation Techniques

Chromatography is essential for the separation and purification of this compound from reaction mixtures and for its quantification in analytical samples. helsinki.fi

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. ccsknowledge.com this compound, being a moderately volatile compound, can be analyzed by GC, often using a capillary column with a polar stationary phase to achieve good separation. nih.gov A Flame Ionization Detector (FID) provides high sensitivity for quantitative analysis. When coupled with a mass spectrometer (GC-MS), it allows for both quantification and structural confirmation. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of this compound. helsinki.fi Due to the basic nature of the amine group, reversed-phase HPLC is commonly employed.

A typical HPLC method would utilize a C18 stationary phase column with a mobile phase consisting of a mixture of an aqueous buffer (to control the ionization of the amine) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima. chromatographyonline.comnih.gov This method allows for the accurate quantification of the compound in various matrices.

Table 4: Typical Chromatographic Conditions for this compound

| Technique | Parameter | Typical Condition |

| GC | Column | Capillary column (e.g., ZB-Wax, Rxi-5MS) |

| GC | Carrier Gas | Helium or Hydrogen |

| GC | Detector | FID or MS |

| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| HPLC | Mobile Phase | Acetonitrile/Water with buffer (e.g., formic acid) |

| HPLC | Detector | UV-Vis (at λmax) |

An article on the chemical compound “this compound” focusing on specific analytical and biochemical methodologies cannot be generated as requested. Extensive searches for scientific literature and data pertaining to this specific compound have yielded no results for the outlined analytical and biochemical assays.

Specifically, no research findings, data tables, or detailed experimental results were found for this compound in the following areas:

Ion Chromatography (IC): No studies detailing the use of ion chromatography for the characterization or quantification of this compound are publicly available.

X-Ray Diffraction: There are no published crystal structures or crystallographic data for this compound.

Enzyme Activity and Inhibition Assays: No literature was found that reports the determination of IC50 or Ki values for this compound against any enzyme.

Receptor Binding Assays: Information regarding the binding affinity or interaction of this compound with any receptor, for instance, through Surface Plasmon Resonance (SPR), is not available.

Therefore, without any primary or secondary research data on "this compound," it is not possible to create the scientifically accurate and detailed article as instructed in the prompt. The requested content is contingent on the existence of such research, which appears to be unavailable at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.